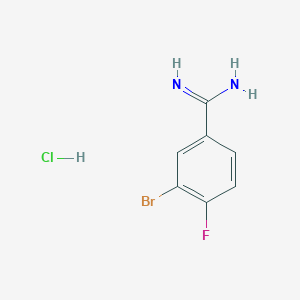

3-Bromo-4-fluoro-benzamidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-fluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBGLWYEKFVADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696023 | |

| Record name | 3-Bromo-4-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929884-81-1 | |

| Record name | 3-Bromo-4-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-fluoro-benzamidine Hydrochloride from 3-bromo-4-fluorobenzonitrile

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-4-fluoro-benzamidine hydrochloride, a valuable intermediate in pharmaceutical research and development.[1] The primary focus is on the well-established Pinner reaction, a reliable method for converting nitriles to amidines.[2] This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and discuss critical aspects of handling, safety, and purification. The information presented herein is curated to provide researchers and drug development professionals with the necessary knowledge to confidently and safely perform this synthesis.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of a variety of bioactive molecules and pharmaceutical agents.[1] Its unique structure, featuring bromine and fluorine substituents on the benzamidine core, allows for diverse chemical modifications, making it a versatile intermediate in the development of novel therapeutics, particularly in the fields of oncology and virology.[1][3] The amidine functional group is a known pharmacophore in enzyme inhibitors, highlighting the importance of this compound in drug discovery.[1][4]

The starting material, 3-bromo-4-fluorobenzonitrile, is a readily available substituted benzonitrile. Its conversion to the corresponding benzamidine hydrochloride is a critical step in many synthetic pathways. This guide will focus on the Pinner reaction, a classic and robust method for this transformation.[2]

The Pinner Reaction: Mechanism and Rationale

The Pinner reaction is an acid-catalyzed process that converts a nitrile into an imino ester salt (a Pinner salt), which is then reacted with ammonia to form the desired amidine.[2][5][6] The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the intermediate imino ester to an ester.[5][6]

The mechanism can be broken down into two main stages:

Stage 1: Formation of the Ethyl 3-bromo-4-fluorobenzimidate Hydrochloride (Pinner Salt)

-

Protonation of the Nitrile: Dry hydrogen chloride gas is bubbled through an anhydrous ethanol solution of 3-bromo-4-fluorobenzonitrile. The nitrile nitrogen is protonated by the strong acid, forming a highly electrophilic nitrilium ion.[5][6][7]

-

Nucleophilic Attack by Alcohol: The alcohol (in this case, anhydrous ethanol) acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.[5][6][7]

-

Formation of the Imidate Hydrochloride: A subsequent proton transfer results in the formation of the ethyl 3-bromo-4-fluorobenzimidate hydrochloride, commonly referred to as a Pinner salt. This intermediate often precipitates from the reaction mixture as a crystalline solid.[5][7]

Stage 2: Ammonolysis of the Pinner Salt to this compound

-

Nucleophilic Addition of Ammonia: The isolated Pinner salt is then treated with a source of ammonia, typically a solution of ammonia in an alcohol like ethanol. Ammonia, being a potent nucleophile, attacks the electrophilic carbon of the imidate.

-

Elimination and Proton Transfer: This is followed by the elimination of ethanol and a series of proton transfers to yield the final product, 3-bromo-4-fluorobenzamidine, which is then protonated by the hydrochloric acid present to form the stable hydrochloride salt.

A significant challenge in the ammonolysis step is the exothermic nature of the reaction, which can lead to the formation of fine ammonium chloride particles that are difficult to filter.[8]

Below is a diagram illustrating the overall workflow of the Pinner reaction for this synthesis.

Caption: Workflow of the Pinner Reaction for Amidine Synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |

| 3-Bromo-4-fluorobenzonitrile | 79630-23-2 | C₇H₃BrFN | 200.01 | Harmful if swallowed or in contact with skin, causes skin and eye irritation.[9][10] |

| Anhydrous Ethanol | 64-17-5 | C₂H₆O | 46.07 | Highly flammable liquid and vapor. |

| Hydrogen Chloride (gas) | 7647-01-0 | HCl | 36.46 | Corrosive, causes severe skin burns and eye damage.[11] |

| Ammonia (in Ethanol) | 7664-41-7 (NH₃) | NH₃ | 17.03 | Flammable, corrosive, toxic if inhaled. |

| Diethyl Ether (anhydrous) | 60-29-7 | C₄H₁₀O | 74.12 | Extremely flammable, may form explosive peroxides. |

Step-by-Step Synthesis

Part 1: Preparation of Ethyl 3-bromo-4-fluorobenzimidate Hydrochloride

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a drying tube filled with calcium chloride to protect from atmospheric moisture.

-

Reagent Addition: Charge the flask with 3-bromo-4-fluorobenzonitrile and anhydrous ethanol. A typical molar ratio is 1:1.2 of nitrile to ethanol.

-

Introduction of HCl Gas: Cool the reaction mixture to 0 °C using an ice bath.[5][6] Slowly bubble dry hydrogen chloride gas through the stirred solution.[5][6] The generation of dry HCl gas can be achieved by the controlled addition of concentrated sulfuric acid to solid sodium chloride.[12] Alternatively, ethanolic HCl can be prepared in situ by the careful addition of acetyl chloride to cold anhydrous ethanol.[13][14]

-

Reaction Monitoring and Product Isolation: Continue the addition of HCl until the solution is saturated and a white precipitate of the Pinner salt begins to form. Allow the reaction to stir at 0 °C for several hours, or until completion is indicated (e.g., by TLC or disappearance of the starting nitrile).

-

Isolation of the Intermediate: Collect the precipitated ethyl 3-bromo-4-fluorobenzimidate hydrochloride by filtration under a blanket of dry nitrogen. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and residual HCl. Dry the Pinner salt under vacuum.

Part 2: Conversion to this compound

-

Reaction Setup: In a separate flask equipped with a magnetic stirrer and a dropping funnel, suspend the dried Pinner salt in anhydrous ethanol.

-

Ammonolysis: Cool the suspension in an ice bath. Slowly add a solution of ammonia in ethanol to the stirred suspension. The ammonolysis process is often exothermic, so careful temperature control is crucial.[8]

-

Reaction Completion and Byproduct Removal: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete. A white precipitate of ammonium chloride will form.[8]

-

Product Isolation: Remove the ammonium chloride by filtration. Wash the solid with a small amount of cold ethanol.

-

Crystallization and Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.[8]

Below is a diagram illustrating the key steps in the experimental protocol.

Caption: Step-by-step experimental protocol for the synthesis.

Safety and Handling Precautions

-

3-Bromo-4-fluorobenzonitrile: This compound is harmful if ingested or absorbed through the skin and causes irritation to the skin and eyes.[9][10] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

-

Anhydrous Solvents: Anhydrous ethanol and diethyl ether are highly flammable. Keep them away from ignition sources. Diethyl ether can form explosive peroxides upon storage, so it should be tested for peroxides before use.

-

Hydrogen Chloride Gas: HCl gas is extremely corrosive and can cause severe respiratory tract, skin, and eye damage. All operations involving HCl gas must be conducted in a well-maintained fume hood.[11] Ensure that the gas delivery system is secure and leak-proof. Have a base (e.g., sodium bicarbonate solution) ready for neutralization in case of accidental release.

-

Ammonia: Ammonia is a corrosive and toxic gas. Handle solutions of ammonia in a fume hood and avoid inhaling the vapors.

Purification and Characterization

The purity of the final product is crucial for its use in subsequent synthetic steps.

-

Purification: Recrystallization is the most common method for purifying this compound.[8] The choice of solvent is critical and may require some optimization. A common solvent system is a mixture of a polar solvent in which the compound is soluble at elevated temperatures (e.g., ethanol) and a non-polar solvent in which it is less soluble (e.g., diethyl ether) to induce crystallization upon cooling.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A purity of ≥95% is often desired.[1]

-

Melting Point: A sharp melting point range is indicative of a pure compound.

-

Conclusion

The synthesis of this compound from 3-bromo-4-fluorobenzonitrile via the Pinner reaction is a well-established and reliable method. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can successfully and safely prepare this important pharmaceutical intermediate. Careful attention to anhydrous conditions and proper purification techniques are paramount to obtaining a high-purity product suitable for further applications in drug discovery and development.

References

- CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents.

-

Pinner Reaction | NROChemistry. Available at: [Link]

-

Pinner Reaction - YouTube. Available at: [Link]

-

A Lewis acid-promoted Pinner reaction - Beilstein Journals. Available at: [Link]

-

Pinner Reaction - Organic Chemistry Portal. Available at: [Link]

-

The Chemistry of the Amidines. - ResearchGate. Available at: [Link]

-

Preparation of Amidines by Amidoxime Reduction with Potassium Formate. Available at: [Link]

-

The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Synthesis of 3-bromo-4-fluoro-benzonitrile - PrepChem.com. Available at: [Link]

-

Role of hcl gas in organic reactions [closed] - Chemistry Stack Exchange. Available at: [Link]

-

This compound – Chem-Impex. Available at: [Link]

-

Synthesis of 3-bromo-4-fluoronitrobenzene - ResearchGate. Available at: [Link]

- CN104163778A - Method for preparing p-amino-benzamidine hydrochloride - Google Patents.

-

Snap, Crackle, Pop – Anhydrous HCl Generation | Chemtips - WordPress.com. Available at: [Link]

-

Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI. Available at: [Link]

-

Synthesis of ethyl 3-bromo-2-(4-chlorobenzoyloximino)propanoate - PrepChem.com. Available at: [Link]

- WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents.

-

3-Bromo-4-fluorobenzonitrile | C7H3BrFN | CID 123579 - PubChem. Available at: [Link]

-

How to quickly prepare HCl gas in a synthesis laboratory? - SINOCHEM. Available at: [Link]

- WO2010086877A3 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents.

-

The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka | Patsnap. Available at: [Link]

- Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google Patents.

-

How to Make HCl Gas - Safrole. Available at: [Link]

-

3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem. Available at: [Link]

-

3‑Bromo-4-hydroxybenzaldehyde in Aqueous Cosolvent Mixtures of Acetonitrile, Ethanol, n‑Propanol, and N,N‑Dimethylformamide: Solubility, Preferential Solvation, and Solvent Effect Analysis - Journal of Chemical & Engineering Data - ACS Figshare. Available at: [Link]

- US6204385B1 - Process for preparing amidines - Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. nbinno.com [nbinno.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. Pinner Reaction | NROChemistry [nrochemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 8. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 3-Bromo-4-fluorobenzonitrile | C7H3BrFN | CID 123579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. How to quickly prepare HCl gas in a synthesis laboratory? - SINOCHEM [sinocheme.com]

- 13. echemi.com [echemi.com]

- 14. chemtips.wordpress.com [chemtips.wordpress.com]

A-Z Guide to the Pinner Reaction: Mechanism and Synthesis of Alkyl Imidates from 3-bromo-4-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Pinner reaction, with a specific focus on its application to the synthesis of alkyl imidates from 3-bromo-4-fluorobenzonitrile. We will delve into the reaction mechanism, explore the influence of substituents, and provide a detailed experimental protocol.

The Pinner Reaction: A Gateway to Diverse Functionality

First described by Adolf Pinner in 1877, the Pinner reaction is a cornerstone of organic synthesis, providing a reliable method for converting nitriles into a variety of valuable functional groups.[1][2] The reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an alkyl imidate salt, commonly referred to as a Pinner salt.[1][3][4] These Pinner salts are versatile intermediates that can be subsequently converted into esters, amidines, or orthoesters, making them highly valuable in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][5][6]

The reaction is typically carried out under anhydrous conditions, often using gaseous hydrogen chloride (HCl) as the acid catalyst.[3][5] The absence of water is crucial to prevent the hydrolysis of the intermediate imidate salt to an ester.[7]

The Reaction Mechanism: A Step-by-Step Analysis

The Pinner reaction proceeds through a well-established, multi-step mechanism. Let's examine this process in the context of 3-bromo-4-fluorobenzonitrile reacting with an alcohol (R'OH) in the presence of a strong acid like HCl.

Step 1: Protonation of the Nitrile

The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by the strong acid catalyst.[2][8][9] This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.

Step 2: Nucleophilic Attack by the Alcohol

The alcohol, acting as a nucleophile, attacks the activated nitrile carbon.[8][10] This results in the formation of a protonated imino ester intermediate.

Step 3: Deprotonation to Form the Pinner Salt

A final proton transfer step yields the stable alkyl imidate hydrochloride, or Pinner salt.[8]

The overall mechanism can be visualized as follows:

Caption: The Pinner reaction mechanism for 3-bromo-4-fluorobenzonitrile.

The Influence of Substituents: An Electronic Tug-of-War

The presence of electron-withdrawing groups, such as the bromine and fluorine atoms on the benzonitrile ring, plays a crucial role in the reactivity of the nitrile. These groups decrease the electron density on the aromatic ring and, by extension, on the nitrile nitrogen.[11]

This has two opposing effects:

-

Decreased Basicity of the Nitrile Nitrogen: The electron-withdrawing nature of the halogens makes the nitrile nitrogen less basic and therefore more difficult to protonate.[1] This can slow down the initial step of the reaction.

-

Increased Electrophilicity of the Nitrile Carbon: Conversely, the inductive effect of the halogens increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the alcohol.[11]

In the case of 3-bromo-4-fluorobenzonitrile, the strong electron-withdrawing effects of both halogens are expected to make the nitrile less reactive towards protonation but the resulting protonated species highly reactive towards nucleophilic attack. The overall reaction rate will be a balance of these two factors. For nitriles that are poor nucleophiles, basic conditions may lead to a more favorable reaction.[1]

Experimental Protocol: Synthesis of Ethyl 3-bromo-4-fluorobenzimidate Hydrochloride

This section provides a detailed, step-by-step methodology for the synthesis of ethyl 3-bromo-4-fluorobenzimidate hydrochloride.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| 3-Bromo-4-fluorobenzonitrile | C₇H₃BrFN | 200.01 | 20.0 g |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 100 mL |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL |

| Hydrogen Chloride Gas | HCl | 36.46 | To saturation |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube is charged with 3-bromo-4-fluorobenzonitrile (20.0 g) and anhydrous ethanol (100 mL).

-

Cooling: The flask is cooled to 0°C in an ice bath.

-

HCl Gas Introduction: A steady stream of dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic, and the temperature should be maintained at 0-5°C.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Precipitation of the Pinner Salt: Once the reaction is complete, anhydrous diethyl ether (200 mL) is added to the reaction mixture to precipitate the ethyl 3-bromo-4-fluorobenzimidate hydrochloride.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the pure Pinner salt.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Anhydrous reagents and conditions are essential for the success of the reaction.[4][5]

-

Hydrogen chloride gas is corrosive and toxic; handle with appropriate safety measures.

Subsequent Transformations of the Pinner Salt

The synthesized ethyl 3-bromo-4-fluorobenzimidate hydrochloride is a versatile intermediate that can be readily converted into other functional groups.

-

Formation of Esters: Hydrolysis of the Pinner salt with water will yield the corresponding ethyl 3-bromo-4-fluorobenzoate.[1][7]

-

Formation of Amidines: Reaction with ammonia or an amine will produce the corresponding 3-bromo-4-fluorobenzamidine.[1][5]

-

Formation of Orthoesters: Treatment with an excess of alcohol will lead to the formation of the corresponding orthoester.[1][5]

Caption: Subsequent reactions of the Pinner salt intermediate.

Conclusion

The Pinner reaction provides an efficient and versatile method for the transformation of nitriles into a range of valuable functional groups. The application of this reaction to 3-bromo-4-fluorobenzonitrile, a key building block in medicinal chemistry, highlights its importance in the synthesis of complex molecules. Understanding the nuances of the reaction mechanism and the influence of electronic effects is crucial for optimizing reaction conditions and achieving high yields of the desired products.

References

-

Wikipedia. Pinner reaction. [Link]

-

Organic Chemistry Portal. Pinner Reaction. [Link]

-

NROChemistry. Pinner Reaction. [Link]

-

SynArchive. Pinner Reaction. [Link]

-

Pearson. The reaction of a nitrile with an alcohol in the presence of a strong acid like HCl is known as the Ritter reaction. [Link]

-

ResearchGate. Variation of nitriles and alcohols. [Link]

-

Pearson. The reaction of a nitrile with an alcohol in the presence of a strong acid like HCl is known as the Ritter reaction. [Link]

-

Podlech, J., & Nemecek, G. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]

-

Chemistry Steps. Alcohols to Nitriles. [Link]

-

Betti, M., et al. (2013). A greener Pinner synthesis of trimethylorthoesters. Green Chemistry, 15(8), 2252-2260. [Link]

-

Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

-

Grokipedia. Pinner reaction. [Link]

- Google Patents. Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.

-

ResearchGate. A Lewis acid-promoted Pinner reaction. [Link]

-

National Center for Biotechnology Information. A Lewis acid-promoted Pinner reaction. [Link]

-

Chemistry Steps. Nitriles to Esters. [Link]

- Google Patents.

-

Patsnap. Synthesis method of 3-bromo-4-fluorobenzaldehyde. [Link]

-

Research and Reviews: Journal of Chemistry. An Overview of Some Imidates Derivatives with Anti-microbial Activity. [Link]

-

Chem-Station. Pinner Reaction. [Link]

- Google Patents. Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Link]

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Pinner Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Pinner Reaction | NROChemistry [nrochemistry.com]

- 6. synarchive.com [synarchive.com]

- 7. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. d-nb.info [d-nb.info]

- 9. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Spectroscopic Characterization of 3-Bromo-4-fluoro-benzamidine hydrochloride: A Predictive ¹H and ¹³C NMR Spectroscopic Guide

Abstract

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Bromo-4-fluoro-benzamidine hydrochloride. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of NMR spectroscopy and comparative data from structurally analogous molecules to offer a robust, predictive framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, identification, and quality control of novel chemical entities. We present predicted chemical shifts and coupling constants, a detailed rationale for these predictions, a standardized experimental protocol for data acquisition, and visual workflows to facilitate understanding.

Introduction: The Structural Elucidation Challenge

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science.[1][2] Its biological activity and material properties are intrinsically linked to its precise molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed "fingerprint" of the molecular framework, revealing the connectivity of atoms and their chemical environment.

Given the current unavailability of published experimental NMR data for this compound, this guide aims to bridge that gap by providing a theoretically derived, yet scientifically grounded, prediction of its ¹H and ¹³C NMR spectra. This predictive analysis is built upon the foundational principles of substituent effects on aromatic systems and is supported by experimental data from structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions are based on the analysis of substituent chemical shift (SCS) effects and comparison with known spectra of analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.1 - 8.3 | Doublet of doublets (dd) | J(H-2, H-6) = ~2.0 Hz, J(H-2, F) = ~5.0 Hz |

| H-5 | 7.8 - 8.0 | Doublet of doublets (dd) | J(H-5, H-6) = ~8.5 Hz, J(H-5, F) = ~8.5 Hz |

| H-6 | 7.4 - 7.6 | Triplet of doublets (td) or Doublet of doublets (dd) | J(H-6, H-5) = ~8.5 Hz, J(H-6, H-2) = ~2.0 Hz |

| NH₂ | 9.0 - 9.5 | Broad singlet | - |

| HCl | Variable | Broad singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 (C-C(NH₂)₂) | 130 - 135 | - |

| C-2 | 135 - 138 | ~4 |

| C-3 (C-Br) | 110 - 115 | ~20 |

| C-4 (C-F) | 160 - 165 | ~250 |

| C-5 | 118 - 122 | ~22 |

| C-6 | 128 - 132 | ~8 |

| C=N | 165 - 170 | - |

Rationale for Predicted Spectroscopic Data

The predicted chemical shifts and coupling constants are derived from the additive effects of the bromo, fluoro, and amidinium substituents on the benzene ring.

-

¹H NMR Predictions:

-

The amidinium group (-C(NH₂)₂⁺) is an electron-withdrawing group, which will deshield all aromatic protons, shifting them downfield.

-

The fluorine atom at C-4 will have a significant effect on the adjacent protons. It will cause a doublet splitting on H-5 and H-2 (through space).

-

The bromine atom at C-3 will also deshield adjacent protons, particularly H-2.

-

The expected multiplicities are based on the predicted coupling patterns. H-2 is expected to be a doublet of doublets due to coupling with H-6 (meta) and the fluorine atom. H-5 is expected to be a doublet of doublets due to coupling with H-6 (ortho) and the fluorine atom. H-6 is expected to appear as a triplet of doublets or a doublet of doublets depending on the relative magnitudes of the coupling constants with H-5 and H-2.

-

The NH₂ protons of the amidinium group are expected to be deshielded and appear as a broad singlet due to quadrupole broadening and exchange with the solvent. The hydrochloride proton signal will also be broad and its position can be highly variable depending on the solvent and concentration.

-

-

¹³C NMR Predictions:

-

The carbon atom attached to the fluorine (C-4) is expected to have the most downfield chemical shift in the aromatic region, with a large one-bond C-F coupling constant (¹JCF) of around 250 Hz.[4]

-

The carbon bearing the bromine (C-3) will be significantly shielded compared to an unsubstituted carbon, with an expected chemical shift in the range of 110-115 ppm.

-

The amidinium carbon (C=N) will be highly deshielded and is predicted to appear around 165-170 ppm.

-

The other aromatic carbons will exhibit chemical shifts influenced by the combined electronic effects of the substituents. The carbon-fluorine couplings (JCF) for C-3, C-5, and C-6 are predicted based on typical values for two- and three-bond couplings in fluorinated aromatic systems.[4]

-

These predictions are supported by experimental data for similar compounds such as 3-bromo-4-fluorobenzoic acid and benzamidine hydrochloride.[1][4]

Proposed Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

4.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are good starting choices due to their ability to dissolve polar hydrochlorides.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is often sufficient.

4.2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Spectral Width: A spectral width of approximately 200-250 ppm.

-

4.3. Data Processing

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) followed by Fourier transformation.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak or the internal standard.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.

Visualizing the Structure and Workflow

5.1. Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of 3-Bromo-4-fluoro-benzamidine with the proposed atom numbering for NMR assignment.

Caption: Molecular structure of 3-Bromo-4-fluoro-benzamidine.

5.2. Experimental and Analytical Workflow

The following diagram outlines the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for NMR analysis of 3-Bromo-4-fluoro-benzamidine HCl.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectroscopic features of this compound. The presented data, based on established principles and comparative analysis, offers a valuable resource for the initial identification and characterization of this compound. The detailed experimental protocol provides a clear roadmap for researchers to acquire their own high-quality data. It is imperative that these predictions are validated against experimentally obtained spectra to confirm the precise chemical shifts and coupling constants for this compound. This guide serves as a robust starting point for any researcher venturing into the synthesis and analysis of this and related novel molecules.

References

- Google. (n.d.). Supporting information.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Paul, S., et al. (n.d.). New Journal of Chemistry Supporting Information.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- SpectraBase. (n.d.). Benzamidine HCl.

- ChemicalBook. (n.d.). 3-Bromo-4-fluorobenzoic acid(1007-16-5) 1H NMR spectrum.

- ChemicalBook. (n.d.). Benzamidine hydrochloride(1670-14-0) 1H NMR spectrum.

- BenchChem. (n.d.). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.

- PubChem. (n.d.). 3-Bromo-4-fluorobenzoic acid.

- PubChem. (n.d.). Benzamidine.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Halogenated Benzamidine Derivatives

Foreword: The Significance of Halogenated Benzamidines in Drug Discovery

Halogenated benzamidine derivatives represent a critical class of molecules in medicinal chemistry. The benzamidine moiety itself is a well-known pharmacophore, often targeting serine proteases, a family of enzymes implicated in numerous disease states.[1] The strategic incorporation of halogen atoms (F, Cl, Br, I) onto the benzamidine scaffold allows for the fine-tuning of various physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This is, in large part, due to the phenomenon of halogen bonding, a directional, non-covalent interaction that can significantly influence molecular recognition and crystal packing.[2][3] Understanding the precise three-dimensional arrangement of these molecules in the solid state through crystal structure analysis is therefore paramount for rational drug design and the development of novel therapeutics with improved efficacy and safety profiles.[4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices involved in the crystal structure analysis of halogenated benzamidine derivatives. We will delve into the entire workflow, from sample preparation to the nuanced interpretation of intermolecular interactions, with a focus on the practical considerations and underlying scientific rationale that drive experimental decisions.

The Foundation: Synthesis and High-Quality Crystal Growth

The journey to a high-resolution crystal structure begins with the synthesis of the target halogenated benzamidine derivative and subsequent crystallization. While numerous synthetic routes to benzamidines exist, a common approach involves the conversion of a corresponding benzonitrile.[5]

Synthetic Considerations

The choice of synthetic route can impact the purity of the final compound, which is a critical factor for successful crystallization. It is imperative to employ robust purification techniques, such as column chromatography and recrystallization, to isolate the desired product in high purity. Spectroscopic methods like NMR and mass spectrometry are essential for confirming the chemical identity and purity of the synthesized compound before proceeding to crystallization trials.[6]

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.[7] A systematic approach to screening a wide range of crystallization conditions is crucial.

Experimental Protocol: Screening for Optimal Crystallization Conditions

-

Solvent Selection: Begin by assessing the solubility of the purified compound in a variety of common organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane). A good starting point is a solvent in which the compound is sparingly soluble at room temperature and more soluble upon heating.

-

Crystallization Techniques:

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days. This is often a successful starting point for many organic small molecules.[8]

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This gradual change in solvent composition can promote crystal growth.[9]

-

Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

-

-

Parameter Optimization: Once initial crystals are obtained, optimize the conditions by varying the solvent system (e.g., using co-solvents), concentration, temperature, and rate of solvent evaporation or cooling.

Trustworthiness Check: The quality of the resulting crystals should be initially assessed under a microscope. Ideal crystals will have well-defined faces, be free of cracks or other defects, and be of an appropriate size (typically 0.1-0.3 mm in each dimension) for single-crystal X-ray diffraction.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional atomic arrangement of a molecule.[7][10] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The SCXRD Workflow

The following diagram illustrates the key stages of an SCXRD experiment, from data collection to the final refined structure.

Sources

- 1. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. migrationletters.com [migrationletters.com]

- 5. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 6. Chromatographic and spectroscopic analysis of the components present in the phenanthridinium trypanocidal agent isometamidium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. excillum.com [excillum.com]

- 8. mdpi.com [mdpi.com]

- 9. Purification, crystallization and preliminary X-ray analysis of human mannose-binding lectin-associated serine protease-1 (MASP-1) catalytic region - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rigaku.com [rigaku.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Bromo-4-fluoro-benzamidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-fluoro-benzamidine hydrochloride is a substituted benzamidine derivative that serves as a valuable intermediate in medicinal chemistry and drug discovery.[1] Its utility in the synthesis of targeted inhibitors and other bioactive molecules underscores the importance of a thorough understanding of its physicochemical properties.[1] This guide provides an in-depth analysis of two critical parameters: aqueous solubility and the acid dissociation constant (pKa). While specific experimental data for this compound is not widely published, this document outlines the fundamental principles and industry-standard methodologies for their determination. By presenting these protocols, this guide serves as a foundational resource for researchers, enabling them to accurately characterize this compound and similar molecules, thereby facilitating successful drug development endeavors.

Introduction: The Role of this compound in Modern Drug Discovery

This compound belongs to the benzamidine class of compounds, which are recognized as structural motifs in a variety of enzyme inhibitors, particularly serine proteases.[2] The presence of halogen substituents, specifically bromine and fluorine, can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a versatile building block for creating novel therapeutic agents.[1]

Before a compound like this compound can be effectively utilized in a drug discovery pipeline, its fundamental physicochemical properties must be characterized. Solubility and pKa are paramount among these, as they directly influence a molecule's behavior in biological systems, affecting everything from assay performance to bioavailability and pharmacokinetics.[3][4]

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| CAS Number | 929884-81-1 | [5] |

| Molecular Formula | C₇H₆BrFN₂·HCl | [1] |

| Molecular Weight | 253.5 g/mol | [1][6] |

| Appearance | White solid | [1] |

| Purity | ≥ 95% (Typical) | [1] |

| Structure | (Structure based on name) |

Aqueous Solubility: A Critical Determinant of Biological Utility

Aqueous solubility is a measure of the maximum concentration of a substance that can dissolve in water at a given temperature and pH. For a drug candidate or intermediate, poor aqueous solubility can lead to a host of challenges, including inaccurate results in biological assays, poor absorption, and insufficient bioavailability.[7][8] Solubility can be assessed from two perspectives: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings.[7][9] It typically involves dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer.[9] The concentration at which precipitation is first observed is the kinetic solubility. This method is rapid but can sometimes overestimate the true solubility.[7]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the "gold standard" measurement.[3] It represents the concentration of the compound in a saturated solution that is in equilibrium with the solid phase.[3] This measurement is more time-consuming but provides a more accurate and relevant value for formulation and development.[7]

Expected Solubility Profile

The subject compound is a hydrochloride salt. The presence of the ionizable amidine group, which is protonated at physiological pH, suggests that the hydrochloride salt form will exhibit significantly higher aqueous solubility compared to the free base. The parent compound, benzamidine hydrochloride, has a reported solubility of approximately 3 mg/mL in PBS (pH 7.2).[2] While the bromo- and fluoro- substituents on the phenyl ring increase lipophilicity, the salt form of this compound is still expected to have moderate aqueous solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is considered the benchmark for accurately determining thermodynamic solubility.[3]

Objective: To determine the equilibrium solubility of this compound in a buffered aqueous solution.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Procedure:

-

Preparation: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile/water) for HPLC calibration.

-

Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4). The excess solid is crucial to ensure equilibrium is reached with the undissolved compound.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.[3]

-

Sample Preparation for Analysis: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the supernatant through a syringe filter to remove any undissolved particulates. This step is critical to avoid artificially high results.

-

Quantification: Dilute the filtered solution with mobile phase and analyze by a validated HPLC-UV method. Determine the concentration of the compound by comparing its peak area to the calibration curve.

Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility of the compound in the specified buffer at that temperature.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion and Future Directions

While specific, publicly available experimental values for the solubility and pKa of this compound are limited, this guide provides the essential theoretical framework and practical, validated protocols for their determination. Understanding these core physicochemical properties is not merely an academic exercise; it is a prerequisite for the successful application of this compound in any research or drug development context. By employing the robust methodologies outlined herein, such as the shake-flask method for solubility and potentiometric titration for pKa, researchers can generate the high-quality data needed to make informed decisions, optimize experimental conditions, and ultimately accelerate the journey from chemical intermediate to potential therapeutic candidate.

References

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Pharmacia. [Link]

-

Aqueous Solubility. Creative Biolabs. [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Determination of pKa Values by Liquid Chromatography. LCGC North America. [Link]

-

pKa and log p determination. Slideshare. [Link]

-

Aqueous Solubility Assays. Creative Bioarray. [Link]

-

Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

4-Bromo-3-fluoro-benzamidine hydrochloride. BIOFOUNT. [Link]

-

4-Fluoro-Benzamidine Hcl H2O. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 4. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 5. 3-Bromo-4-fluoro-benzamidine, HCl | CymitQuimica [cymitquimica.com]

- 6. 133302-62-2|4-Bromo-3-fluoro-benzamidine hydrochloride|4-Bromo-3-fluoro-benzamidine hydrochloride|-范德生物科技公司 [bio-fount.com]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. pharmatutor.org [pharmatutor.org]

- 9. creative-bioarray.com [creative-bioarray.com]

An In-Depth Technical Guide to Starting Materials for the Synthesis of Substituted Benzamidines

Abstract

Substituted benzamidines are a cornerstone of modern medicinal chemistry, serving as critical pharmacophores in a wide array of therapeutic agents, including anticoagulants, enzyme inhibitors, and antimicrobial drugs.[1][2] Their biological activity is intrinsically linked to their ability to mimic arginine residues and participate in crucial hydrogen bonding interactions with biological targets. The efficacy and novelty of these drug candidates often depend on the strategic synthesis of diversely substituted benzamidine scaffolds. This guide provides an in-depth analysis of the primary starting materials and synthetic routes employed in the preparation of substituted benzamidines, offering field-proven insights for researchers, chemists, and professionals in drug development. We will explore the mechanistic underpinnings, practical considerations, and comparative advantages of seminal methods, including the classical Pinner reaction from nitriles and modern catalytic approaches.

Introduction: The Strategic Importance of Benzamidines

The benzamidine moiety, characterized by a benzene ring attached to a C(NH)NH2 group, is a privileged structure in drug discovery.[3][4] It is a strong base that is typically protonated at physiological pH, enabling it to act as a bioisostere of the guanidinium group of arginine. This mimicry allows benzamidine-containing molecules to function as potent and selective inhibitors of serine proteases like trypsin and thrombin.[3] The development of novel therapeutics often hinges on the ability to synthesize libraries of substituted benzamidines to optimize potency, selectivity, and pharmacokinetic properties. A thorough understanding of the available synthetic pathways, starting from various precursors, is therefore essential for the medicinal chemist.

Primary Synthetic Pathways Categorized by Starting Material

The choice of starting material is the most critical decision in the synthesis of a target benzamidine, dictating the reaction conditions, potential for functional group tolerance, and overall efficiency. The most prevalent and versatile starting materials are benzonitriles, followed by thioamides and amides.

From Benzonitriles: The Pinner Reaction and Its Variants

The conversion of benzonitriles into benzamidines is the most classical and widely employed method. This pathway primarily relies on the formation of an intermediate, which is then converted to the target amidine.

First reported by Adolf Pinner in 1877, the Pinner reaction remains a robust and reliable method for synthesizing benzamidines from benzonitriles.[5][6] The reaction proceeds in two distinct stages:

-

Formation of the Pinner Salt: The benzonitrile is treated with an anhydrous alcohol (e.g., ethanol) in the presence of dry hydrogen chloride (HCl) gas. This acid-catalyzed nucleophilic addition of the alcohol to the nitrile forms a stable imidate hydrochloride salt, commonly known as a Pinner salt.[5][7][8][9]

-

Ammonolysis: The isolated Pinner salt is then treated with ammonia (or an amine for N-substituted amidines) to displace the alkoxy group and form the final benzamidine hydrochloride.[7][10]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions because the Pinner salt intermediate is highly susceptible to hydrolysis, which would lead to the formation of an ester as an undesired byproduct.[5][7][10]

-

Acid Catalysis: Gaseous HCl serves a dual purpose. It protonates the nitrile nitrogen, activating the carbon towards nucleophilic attack by the weakly nucleophilic alcohol. Secondly, it provides the chloride counter-ion for the stable Pinner salt.[7][10]

-

Temperature Control: The initial formation of the Pinner salt is often performed at low temperatures (0 °C) to prevent side reactions and decomposition of the thermodynamically unstable imidate hydrochloride.[5]

Diagram: The Pinner Reaction Mechanism

Caption: A generalized workflow for the synthesis of substituted benzamidines.

From Amides: The Activation Approach

Benzamides can also serve as precursors for benzamidines, although this route requires the activation of the relatively unreactive amide carbonyl oxygen.

The general strategy involves converting the carbonyl oxygen into a better leaving group.

-

Activation: The benzamide is treated with a dehydrating or halogenating agent like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or triflic anhydride. This converts the carbonyl oxygen into a group that is easily displaced, forming a reactive imidoyl chloride or a related species.

-

Amination: The activated intermediate is then treated with ammonia or an amine to form the benzamidine.

Causality Behind Experimental Choices:

-

Amide Stability: Amides are very stable due to resonance delocalization. Direct nucleophilic attack at the carbonyl carbon is difficult. Therefore, activation is a mandatory first step to transform the hydroxyl-equivalent (-OH) of the enol form into a superior leaving group. [11]* Reagent Choice: The choice of activating agent can influence the reaction's outcome and harshness. Thionyl chloride and PCl₅ are effective but can be incompatible with sensitive functional groups. Milder reagents may be required for complex substrates.

Comparative Analysis of Starting Materials

The selection of a synthetic route is a strategic decision based on several factors, including the availability of the starting material, desired substitution pattern on the final product, and functional group compatibility.

| Starting Material | Key Intermediate | Advantages | Disadvantages | Best Suited For |

| Benzonitrile | Pinner Salt (Imidate) | Widely available starting materials. Robust and high-yielding (Pinner). [7] | Pinner reaction requires harsh, anhydrous acidic conditions. Gaseous HCl can be difficult to handle. | Unsubstituted and N-monosubstituted benzamidines. |

| Benzothioamide | Thioimidate Salt | Milder reaction conditions. Good leaving group (-SR) facilitates amination. [12] | Thioamides often need to be synthesized first. [11][13][14]Potential for unpleasant odors. | Synthesizing N,N-disubstituted benzamidines and for substrates with acid-sensitive groups. |

| Benzamide | Imidoyl Chloride | Amides are common and stable starting materials. [15][16][17][18][19][20][21][22] | Requires harsh activating agents (e.g., PCl₅). May have limited functional group tolerance. | Cases where the corresponding nitrile or thioamide is inaccessible. |

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for key synthetic methods.

Protocol 1: Synthesis of 4-Methoxybenzamidine Hydrochloride via Pinner Reaction

This protocol describes the synthesis from 4-methoxybenzonitrile.

Materials:

-

4-methoxybenzonitrile

-

Anhydrous ethanol

-

Dry hydrogen chloride gas

-

Anhydrous diethyl ether

-

Ammonia gas or a solution of ammonia in ethanol (2M)

-

Round-bottom flask with a gas inlet tube, drying tube, and magnetic stirrer

Methodology:

-

Pinner Salt Formation: a. Dissolve 4-methoxybenzonitrile (1 eq.) in anhydrous ethanol (5-10 volumes) in a flame-dried round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Bubble dry HCl gas through the stirred solution for 1-2 hours. The reaction is exothermic and should be kept cool. d. Seal the flask and allow it to stand at 4 °C for 24-48 hours, during which the ethyl 4-methoxybenzimidate hydrochloride (Pinner salt) will precipitate as a white solid. e. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

Ammonolysis: a. Suspend the dried Pinner salt (1 eq.) in anhydrous ethanol. b. Cool the suspension to 0 °C. c. Bubble ammonia gas through the suspension or add a solution of ammonia in ethanol (2.5 eq.) dropwise. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, the byproduct ammonium chloride will have precipitated. Filter the solid and wash with ethanol. f. Concentrate the filtrate under reduced pressure to yield the crude 4-methoxybenzamidine hydrochloride.

-

Purification & Validation: a. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to obtain pure 4-methoxybenzamidine hydrochloride as a white crystalline solid. b. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: Synthesis of N-Phenylbenzamidine from Benzothioamide

This protocol describes the synthesis from N-phenylbenzothioamide.

Materials:

-

N-phenylbenzothioamide

-

Methyl iodide (MeI)

-

Aniline

-

Dichloromethane (DCM) or Acetonitrile (ACN) as solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Thioimidate Formation and Amination: a. Dissolve N-phenylbenzothioamide (1 eq.) in DCM in a round-bottom flask. b. Add methyl iodide (1.1 eq.) to the solution and stir at room temperature. Monitor the formation of the S-methylated intermediate by TLC. c. Once the starting material is consumed (typically 1-3 hours), add aniline (1.2 eq.) to the reaction mixture. d. Stir the reaction at room temperature or gently heat to 40 °C for 4-12 hours until the reaction is complete as monitored by TLC or LC-MS.

-

Workup and Purification: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Validation: a. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford pure N-phenylbenzamidine. b. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

The synthesis of substituted benzamidines is a mature yet evolving field, critical to the advancement of medicinal chemistry. While the Pinner reaction, starting from benzonitriles, remains a workhorse for simpler analogs, modern methods provide milder and more versatile alternatives. The choice of starting material—be it a nitrile, thioamide, or amide—profoundly impacts the synthetic strategy. An understanding of the mechanistic principles behind each route allows the research scientist to make informed decisions, troubleshoot reactions, and ultimately design efficient pathways to novel benzamidine-based therapeutics. This guide serves as a foundational resource, grounding synthetic choices in the fundamental principles of organic chemistry to empower innovation in drug discovery.

References

- University of Oregon. Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines.

- Google Patents. CN106565541A - Synthesis method for benzamidine derivatives.

- ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF.

- National Institutes of Health (NIH). Synthesis of N-substituted aryl amidines by strong base activation of amines.

- MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.

- PubMed. Synthesis of substituted benzamides and benzimidazoles as anthelmintic and antimicrobial agents.

- NROChemistry. Pinner Reaction.

- ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

- PubMed. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

- Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- PubMed. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage.

- J&K Scientific. Pinner Reaction.

- Wikipedia. Benzamidine.

- National Institutes of Health (NIH). Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination.

- PubMed. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery.

- ResearchGate. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.

- Benchchem. Benzamidine HCl hydrate | 1670-14-0.

- PubMed. Synthesis of benzamide derivatives and their evaluation as antiprion agents.

- YouTube. Pinner Reaction.

- Organic Chemistry Portal. Pinner Reaction.

- SynArchive. Pinner Reaction.

- MDPI. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent.

- MDPI. The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks.

- National Institutes of Health (NIH). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment.

- MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.

- ResearchGate. The synthesis of thioamides and amides. | Download Scientific Diagram.

- Organic Chemistry Portal. Thioamide synthesis by thioacylation.

- ChemRxiv. Contemporary Applications of Thioamides and Methods for their Synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzamidine - Wikipedia [en.wikipedia.org]

- 4. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. synarchive.com [synarchive.com]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

- 8. Benzamidine HCl hydrate | 1670-14-0 | Benchchem [benchchem.com]

- 9. Pinner Reaction [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Thioamide synthesis by thioacylation [organic-chemistry.org]

- 15. Synthesis of substituted benzamides and benzimidazoles as anthelmintic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of benzamide derivatives and their evaluation as antiprion agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The Strategic Role of 3-Bromo-4-fluoro-benzamidine hydrochloride in Advancing Neuronal Nitric Oxide Synthase Inhibitor Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among these, 3-Bromo-4-fluoro-benzamidine hydrochloride (CAS No. 929884-81-1) has emerged as a valuable building block, particularly in the pursuit of selective inhibitors for neuronal nitric oxide synthase (nNOS). This guide provides an in-depth technical overview of this compound, from its fundamental properties to its application in the synthesis of potential nNOS inhibitors, contextualized within the broader scientific understanding of nNOS and its role in human health and disease.

Compound Profile: this compound

This compound is a substituted benzamidine derivative that has garnered attention in pharmaceutical research for its potential as a scaffold in the synthesis of bioactive molecules.[1] Its structure, featuring a bromine atom and a fluorine atom on the benzene ring, offers multiple points for chemical modification, making it a versatile starting material for combinatorial chemistry and lead optimization.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 929884-81-1 | [1] |

| Molecular Formula | C₇H₇BrClFN₂ | [2] |

| Molecular Weight | 253.50 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | Typically ≥95% | [2] |

| InChI Key | JUBGLWYEKFVADT-UHFFFAOYSA-N | [2] |

Synthesis and Chemical Reactivity

The synthesis of this compound typically originates from 3-bromo-4-fluorobenzonitrile. The nitrile group serves as a precursor to the amidine functionality. This transformation is a critical step and can be achieved through various established methods in organic chemistry.

A general, illustrative synthetic workflow is presented below:

Caption: Illustrative synthetic workflow for this compound.

The bromine and fluorine substituents on the aromatic ring provide handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows for the introduction of diverse chemical moieties, enabling the exploration of a broad chemical space in the design of targeted inhibitors.

The Significance of Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological processes, including neurotransmission, vasodilation, and immune responses. However, the overproduction of NO by neuronal nitric oxide synthase (nNOS) has been implicated in the pathophysiology of various neurological disorders, such as stroke, Parkinson's disease, and Alzheimer's disease. This makes the selective inhibition of nNOS a compelling therapeutic strategy.

There are three main isoforms of NOS: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While nNOS and eNOS are constitutively expressed and their activity is regulated by calcium levels, iNOS is expressed in response to inflammatory stimuli. Selective inhibition of nNOS over the other isoforms is critical to avoid potential side effects associated with the disruption of the beneficial roles of eNOS in cardiovascular health and iNOS in the immune response.

This compound as a Building Block for nNOS Inhibitors

While there is no direct evidence in the reviewed literature of this compound itself being a potent nNOS inhibitor, its chemical structure makes it an ideal starting point for the synthesis of more complex molecules with this desired activity. The benzamidine moiety is a known pharmacophore that can mimic the guanidinium group of L-arginine, the natural substrate for NOS. This allows benzamidine-containing compounds to bind to the active site of the enzyme.

The 3-bromo and 4-fluoro substitutions on the phenyl ring are key for further chemical elaboration. For instance, the bromine atom can be readily replaced using palladium-catalyzed cross-coupling reactions to introduce larger and more complex substituents. These substituents can be designed to interact with specific residues within the nNOS active site or allosteric sites, thereby enhancing both potency and selectivity.

Proposed Mechanism of nNOS Inhibition by Amidine Derivatives

Research into amidine-containing NOS inhibitors suggests a mechanism involving binding to the active site and interfering with the catalytic cycle. Some amidine derivatives have been shown to be competitive inhibitors of L-arginine binding. The interaction of these inhibitors with the heme cofactor in the active site can disrupt the electron transfer processes necessary for NO synthesis.

Caption: Proposed mechanism of competitive inhibition of nNOS by amidine-based inhibitors.

Experimental Protocols: Handling, Storage, and Use

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General handling guidelines include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Storage

Proper storage is crucial to maintain the integrity and stability of the compound.

-

Temperature: Store in a cool, dry place.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Container: Keep the container tightly sealed.

A Representative Experimental Workflow for Synthetic Elaboration

The following is a generalized workflow for utilizing this compound in a Suzuki-Miyaura cross-coupling reaction to synthesize a more complex derivative.

Sources

Molecular weight and formula of 3-Bromo-4-fluoro-benzamidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-fluoro-benzamidine hydrochloride, a halogenated benzamidine derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its core physicochemical properties, provides a detailed, field-proven protocol for its synthesis via the Pinner reaction, outlines a robust workflow for its structural and purity characterization, and explores its applications, particularly as a serine protease inhibitor. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a versatile chemical intermediate recognized for the unique reactivity imparted by its bromine and fluorine substituents.[1] These features make it a valuable building block in the synthesis of complex bioactive molecules and a key component in the development of selective enzyme inhibitors.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for biochemical assays.

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Chemical Name | 3-Bromo-4-fluorobenzenecarboximidamide hydrochloride | [2] |

| CAS Number | 929884-81-1 | [1] |

| Molecular Formula | C₇H₇BrClFN₂ (or C₇H₆BrFN₂·HCl) | [1][2] |

| Molecular Weight | 253.50 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥95% (via HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C, desiccated | [1] |

Synthesis and Purification: The Pinner Reaction Pathway

The synthesis of amidines from nitriles is most reliably achieved through the Pinner reaction. This acid-catalyzed method proceeds in two main stages: first, the formation of an intermediate imino ester salt (a "Pinner salt") from the nitrile and an alcohol in the presence of anhydrous hydrogen chloride; and second, the subsequent reaction of this salt with ammonia to form the final amidine product.[3][4] This approach is favored for its practicality and applicability to a wide range of nitriles.

The logical workflow for the synthesis is outlined below.

Sources

An In-Depth Technical Guide to 3-Bromo-4-fluoro-benzamidine hydrochloride: Discovery, Synthesis, and Characterization

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-fluoro-benzamidine hydrochloride, a halogenated benzamidine derivative with significant potential in medicinal chemistry and drug discovery. The benzamidine scaffold is a well-established pharmacophore known for its ability to inhibit serine proteases, a class of enzymes implicated in numerous pathological conditions.[1][2][3] This document details the rationale for the compound's design, a robust and reproducible synthetic pathway via the Pinner reaction, and a full suite of analytical techniques for its structural elucidation and characterization. We present detailed, step-by-step protocols for its synthesis from commercially available starting materials, purification, and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC). Furthermore, we discuss its potential as a serine protease inhibitor and outline a protocol for preliminary biological screening. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the development of novel therapeutics.[4]

Introduction: The Rationale for a Novel Benzamidine Derivative

The benzamidine moiety is a potent structural motif in the design of enzyme inhibitors, particularly targeting serine proteases like trypsin, thrombin, and plasmin.[1][3][5] These enzymes play critical roles in physiological processes such as coagulation, fibrinolysis, and inflammation, and their dysregulation is a hallmark of many diseases. The positively charged amidinium group mimics the protonated histidine residue in the catalytic triad of these enzymes, allowing it to bind with high affinity to the negatively charged aspartate residue in the S1 specificity pocket.

The "discovery" of this compound was born from a rational drug design approach aimed at exploring the chemical space around the core benzamidine scaffold. The introduction of halogen atoms—specifically bromine and fluorine—at the 3 and 4 positions of the phenyl ring is a strategic decision rooted in established medicinal chemistry principles:

-

Fluorine: The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa, thereby improving pharmacokinetic profiles.

-

Bromine: The larger bromine atom provides a vector for further chemical modification. It can serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the facile introduction of additional functional groups to probe deeper pockets of the enzyme's active site or to enhance selectivity.[6]

Therefore, this compound was identified as a key intermediate, offering a unique combination of potential biological activity and synthetic versatility for the development of next-generation serine protease inhibitors.[4]

Synthesis and Purification